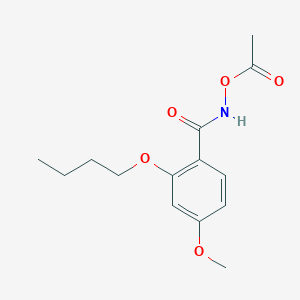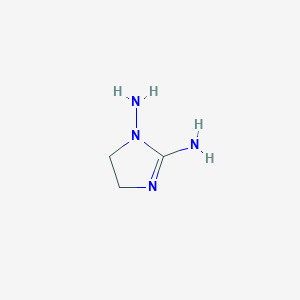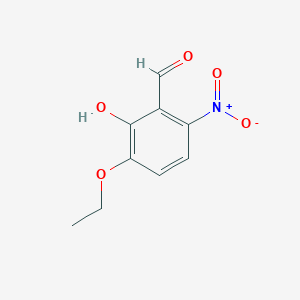
3-Methyl-2-cyclohexen-1-one
Descripción general
Descripción
3-Methyl-2-cyclohexen-1-one, also known as MCH or fema 3360, belongs to the class of organic compounds known as cyclohexenones. Cyclohexenones are compounds containing a cylohexenone moiety, which is a six-membered aliphatic ring that carries a ketone and has one endocyclic double bond. This compound exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). This compound has been primarily detected in feces. Within the cell, this compound is primarily located in the cytoplasm. This compound has a caramel, cherry, and nut taste.
This compound is a cyclic olefin.
Aplicaciones Científicas De Investigación
Mechanisms in Organic Chemistry
Research has shown that 3-methyl-2-cyclohexen-1-one undergoes various chemical transformations. One study by Lignac and Tabet (1983) discussed the isomerization and loss of the CH3· radical from 2-cyclohexen 1-ol, which is related to this compound, highlighting specific hydrogen shifts and ring contraction mechanisms in this process Lignac & Tabet, 1983.
Photochemical Reactions
Tada and Nieda (1988) explored the photochemical reactions of 3-substituted 2-cyclohexen-1-ones, including this compound, with methyl 1-cyclohexene-1-carboxylate. Their findings indicated specific photoadduct formations, showcasing the compound's role in complex photochemical processes Tada & Nieda, 1988.
Dehydration Studies
Friesen and Schretzman (2011) provided insights into the dehydration of 2-methyl-1-cyclohexanol, which is closely related to this compound. Their research using advanced analytical techniques offered a deeper understanding of the dehydration process and its products, challenging traditional assumptions based on Zaitsev’s rule Friesen & Schretzman, 2011.
Pheromone Research
Holsten, Shea, and Borys (2003) conducted field tests using this compound as an antiaggregation pheromone for the spruce beetle. Their study demonstrated significant reductions in spruce beetle attacks, emphasizing the compound's potential in pest management Holsten, Shea, & Borys, 2003.
Electrochemical Studies
A study by Novoa and Brillas (1988) on the electroreduction of 2-cyclohexen-1-one, related to this compound, provided insights into the electrochemical behaviors and reaction mechanisms of such compounds Novoa & Brillas, 1988.
Surface Chemistry
Morales and Zaera (2007) investigated the reactivity of similar compounds on Pt(111) single-crystal surfaces. Their work aids in understanding the surface chemistry of this compound derivatives, particularly in hydrogenation and dehydrogenation reactions Morales & Zaera, 2007.
Mecanismo De Acción
Target of Action
The primary target of 3-Methyl-2-cyclohexen-1-one, also known as Methylcyclohexenone or MCH, is the Douglas fir beetle and spruce beetles . These insects are pests that can cause significant damage to forests.
Mode of Action
This compound acts as a beetle repellent . When small amounts of MCH are attached to dead trees, beetles are prevented from aggregating on the dead trees and from large scale reproduction .
Biochemical Pathways
It is known that the compound interferes with the beetles’ natural aggregation behavior, disrupting their life cycle and preventing infestation .
Pharmacokinetics
It is known that the compound is volatile , suggesting that it may be rapidly distributed in the environment. The compound’s water solubility is reported to be low , which could impact its bioavailability.
Result of Action
The result of this compound’s action is the protection of live trees from spruce beetles and Douglas fir beetles . By acting as a repellent, the compound prevents these beetles from aggregating on trees and reproducing, thereby reducing their population and mitigating the damage they can cause to forests .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the compound is used in forests, where it is attached to dead trees . The effectiveness of the compound may be influenced by factors such as temperature, humidity, and wind speed, which can affect the volatility and distribution of the compound. , suggesting that its use must be carefully managed to avoid potential environmental impact.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
It is known to play a role in the communication between insects, particularly the Douglas-fir beetle . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
As an insect pheromone, it likely influences cell signaling pathways related to mating and reproduction in the Douglas-fir beetle .
Molecular Mechanism
As an insect pheromone, it likely binds to specific receptors on the antennae of the Douglas-fir beetle, triggering a cascade of events leading to mating behavior .
Dosage Effects in Animal Models
The effects of varying dosages of 3-Methyl-2-cyclohexen-1-one in animal models have not been extensively studied. As an insect pheromone, its effects are likely dose-dependent, with higher concentrations potentially eliciting stronger behavioral responses .
Transport and Distribution
As an insect pheromone, it is likely transported through the air and detected by the antennae of the Douglas-fir beetle .
Propiedades
IUPAC Name |
3-methylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-6-3-2-4-7(8)5-6/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITQJMYAYSNIMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8035186 | |
| Record name | 3-Methyl-2-cyclohexen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8035186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear liquid; medicinal, phenolic, mild cherry odour | |
| Record name | 3-Methyl-2-cyclohexen-1-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031541 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-Methyl-2-cyclohexen-1-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1039/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
miscible in water, Miscible at room temperature (in ethanol) | |
| Record name | 3-Methyl-2-cyclohexen-1-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1039/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.967-0.972 | |
| Record name | 3-Methyl-2-cyclohexen-1-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1039/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1193-18-6 | |
| Record name | 3-Methyl-2-cyclohexen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-2-cyclohexen-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-METHYL-2-CYCLOHEXEN-1-ONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43632 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Cyclohexen-1-one, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methyl-2-cyclohexen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8035186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylcyclohex-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-2-CYCLOHEXEN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/786Y352V9X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methyl-2-cyclohexen-1-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031541 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-21 °C | |
| Record name | 3-Methyl-2-cyclohexen-1-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031541 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: As MCH is primarily used in controlled-release formulations for pest control, proper waste management practices for these formulations, including the inert matrix materials, should be followed to minimize environmental impact.
A: Continued research on MCH and its use in bark beetle management necessitates access to specialized equipment like gas chromatography-mass spectrometry (GC-MS) for pheromone analysis, electroantennography for studying insect olfactory responses, and field experimentation facilities for evaluating efficacy in natural settings. [, ]
A: The discovery and characterization of MCH as a crucial component of bark beetle chemical communication represent a significant milestone in understanding insect-plant interactions. Its identification as an anti-aggregative pheromone opened new avenues for developing environmentally benign pest control strategies. [, , ]
A: Research on MCH exemplifies the synergy between chemical ecology, entomology, and forestry. Collaborative efforts involving chemists, entomologists, and forest managers are crucial for translating laboratory findings into effective field applications for sustainable pest management. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B144641.png)




